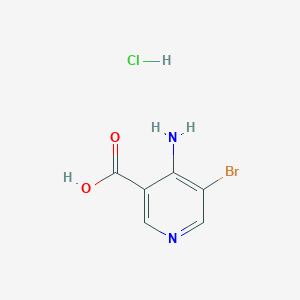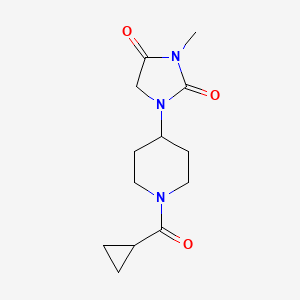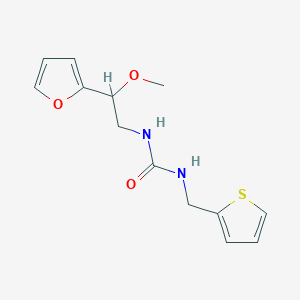![molecular formula C7H4LiN3O2 B2669251 Lithium;triazolo[1,5-a]pyridine-7-carboxylate CAS No. 2188643-82-3](/img/structure/B2669251.png)
Lithium;triazolo[1,5-a]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;triazolo[1,5-a]pyridine-7-carboxylate typically involves the lithiation of triazolo[1,5-a]pyridine. This process can be achieved through the reaction of triazolo[1,5-a]pyridine with a lithium reagent under controlled conditions. The lithiation reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using specialized equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize efficiency and minimize costs .
化学反応の分析
Types of Reactions
Lithium;triazolo[1,5-a]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .
科学的研究の応用
Lithium;triazolo[1,5-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of lithium;triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to diazo compounds and metal carbenes, which are important intermediates in various chemical reactions. The lithiation of triazolo[1,5-a]pyridine enhances its stability and reactivity, making it a valuable tool in synthetic chemistry .
類似化合物との比較
Similar Compounds
Triazolo[1,5-a]pyridine: The parent compound without the lithium salt form.
1,2,3-Triazole: A related heterocyclic compound with a triazole ring.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness
Lithium;triazolo[1,5-a]pyridine-7-carboxylate is unique due to its enhanced stability and reactivity compared to its parent compound, triazolo[1,5-a]pyridine. The presence of the lithium ion increases its solubility and facilitates its use in various chemical reactions. Additionally, its ability to act as a precursor to diazo compounds and metal carbenes sets it apart from other similar compounds .
特性
IUPAC Name |
lithium;triazolo[1,5-a]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)6-3-1-2-5-4-8-9-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAZOZKFTOIRCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=CN=NN2C(=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)


![N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2669183.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)
![(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl](/img/structure/B2669185.png)

![2-(oxan-4-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2669187.png)

